molecular formula C14H15Cl3O B14612425 2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one CAS No. 59646-58-1

2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one

Katalognummer: B14612425
CAS-Nummer: 59646-58-1
Molekulargewicht: 305.6 g/mol
InChI-Schlüssel: QPUIPIABRUYVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of chlorine atoms and a cyclohexyl group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-chloro-4-cyclohexylbenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dichloro-1-(3-chlorophenyl)ethan-1-one
  • 2,2-Dichloro-1-(4-cyclohexylphenyl)ethan-1-one
  • 2,2-Dichloro-1-(3,4-dichlorophenyl)ethan-1-one

Uniqueness

2,2-Dichloro-1-(3-chloro-4-cyclohexylphenyl)ethan-1-one is unique due to the presence of both chlorine atoms and a cyclohexyl group on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

59646-58-1

Molekularformel

C14H15Cl3O

Molekulargewicht

305.6 g/mol

IUPAC-Name

2,2-dichloro-1-(3-chloro-4-cyclohexylphenyl)ethanone

InChI

InChI=1S/C14H15Cl3O/c15-12-8-10(13(18)14(16)17)6-7-11(12)9-4-2-1-3-5-9/h6-9,14H,1-5H2

InChI-Schlüssel

QPUIPIABRUYVSK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.